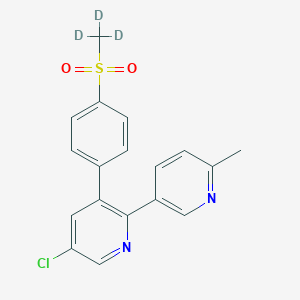

Etoricoxib-d3

Descripción general

Descripción

Etoricoxib is a selective COX-2 inhibitor used to relieve moderate post-surgical dental pain as a short-term treatment and inflammatory and painful symptoms of various forms of arthritis . It selectively inhibits isoform 2 of the cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid .

Synthesis Analysis

An original strategy for the synthesis of ketone 1, the key intermediate for preparing Etoricoxib, an important nonsteroidal anti-inflammatory drug, has been developed. Inexpensive 5-hydroxy-2-methylpyridine was converted to the corresponding acetyl derivative in four practical synthetic steps .

Chemical Reactions Analysis

Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little of the drug (<1%) being eliminated unchanged in the urine. Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .

Physical And Chemical Properties Analysis

Etoricoxib is highly absorbed, has a t max of 1.5 h and a half-life time of approximately 15-22h . More detailed physical and chemical properties could not be found in the search results.

Aplicaciones Científicas De Investigación

Inhibición Selectiva de la Ciclooxigenasa-2

Etoricoxib-d3 es un inhibidor selectivo de la enzima ciclooxigenasa-2 (COX-2). Esta selectividad le permite reducir la inflamación y el dolor sin los efectos secundarios gastrointestinales comúnmente asociados con los AINE no selectivos. Es particularmente beneficioso para las afecciones donde COX-2 es la principal fuente de dolor e inflamación .

Mejora del Perfil de Seguridad Gástrica

Debido a su mayor selectividad COX-2, this compound tiene un perfil de seguridad gástrica mejorado en comparación con otros AINE. Esto lo convierte en una opción más segura para el tratamiento a largo plazo de afecciones crónicas como la osteoartritis y la artritis reumatoide, donde el uso prolongado es común .

Manejo del Dolor

This compound se ha evaluado para el manejo de varios tipos de dolor, incluido el dolor musculoesquelético, dental y postoperatorio. Su eficacia es comparable a la de los AINE tradicionales, pero con un riesgo reducido de problemas gastrointestinales, lo que lo convierte en una opción valiosa para el manejo del dolor .

Osteoartritis y Artritis Reumatoide

En estudios clínicos, this compound ha demostrado una eficacia similar a la de los AINE tradicionales en el tratamiento de la osteoartritis y la artritis reumatoide. Ayuda a reducir el dolor e inflamación de las articulaciones, mejorando la calidad de vida de las personas con estas afecciones .

Tratamiento de la Artropatía Hemofílica

This compound se ha estudiado por su eficacia en el tratamiento de la artropatía hemofílica, una afección dolorosa asociada con sangrado en las articulaciones. Ofrece una opción prometedora para el manejo del dolor y la inflamación en pacientes con esta afección .

Análisis Farmacéutico y Control de Calidad

This compound se puede utilizar como estándar interno en métodos de química analítica, como la cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC). Esta aplicación es crucial para garantizar la calidad y seguridad de los productos farmacéuticos que contienen Etoricoxib .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While Etoricoxib has been assessed for the management of several specific disease states, including pain, osteoarthritis, and rheumatoid arthritis, and has shown similar efficacy in comparison with traditional NSAIDs (including naproxen, diclofenac and ibuprofen) in these conditions , further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .

Análisis Bioquímico

Biochemical Properties

Etoricoxib-d3, like its parent compound Etoricoxib, interacts with the enzyme COX-2 . This interaction is characterized by the selective inhibition of COX-2, which reduces the generation of prostaglandins (PGs) from arachidonic acid . The selective inhibition of COX-2 over COX-1 by this compound is significant as it leads to reduced gastrointestinal side effects, a common issue with traditional NSAIDs .

Cellular Effects

This compound impacts various types of cells and cellular processes. Its primary effect is the inhibition of COX-2, which plays a crucial role in inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, molecules that mediate inflammation and pain . This leads to a decrease in inflammation and pain in the cells affected by these conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the COX-2 enzyme, leading to the inhibition of this enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation and pain without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . It has been reported that the transformation of form IV to form I occurs at elevated temperature, indicating that form I is more stable than form IV . This transformation only occurs in samples of form IV that contain some form I; it does not occur in pure form IV .

Dosage Effects in Animal Models

Lower doses of Etoricoxib have been found to be somewhat effective in colon, bladder, and skin models . The effectiveness of Etoricoxib increases with higher doses .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces . Very little of the drug (<1%) is eliminated unchanged in the urine .

Transport and Distribution

This compound is extensively protein-bound, primarily to plasma albumin . It has an apparent volume of distribution of 120 L in humans . The rate of absorption of this compound is moderate when given orally, and the extent of absorption is similar with oral and intravenous doses .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a COX-2 inhibitor, it is likely that it localizes to the same areas as COX-2. COX-2 is an enzyme that is typically found in the endoplasmic reticulum and nuclear envelope, suggesting that this compound may also be found in these locations within the cell .

Propiedades

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472311 | |

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850896-71-8 | |

| Record name | Etoricoxib-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

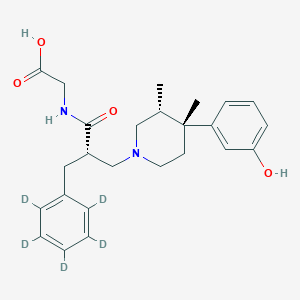

A: Etoricoxib-d3 serves as an internal standard in the liquid chromatography-tandem mass spectrometry method described in the study []. The use of a deuterated analog like this compound is a common practice in analytical chemistry to improve the accuracy and reliability of quantitative measurements.

A: this compound possesses very similar physicochemical properties to the analyte, etoricoxib, due to the substitution of three hydrogen atoms with three deuterium atoms. This similarity means it will behave almost identically to etoricoxib during sample preparation and analysis []. By comparing the signal response of etoricoxib to that of the known concentration of this compound, researchers can correct for any variations during sample processing or instrument fluctuations. This ultimately leads to more precise and accurate quantification of etoricoxib in human plasma samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

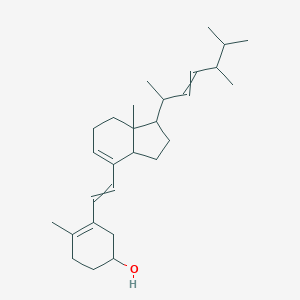

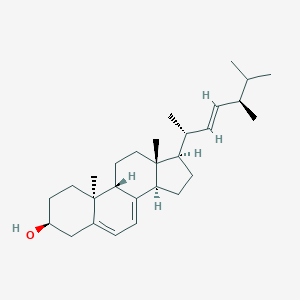

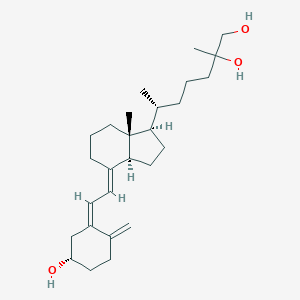

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)

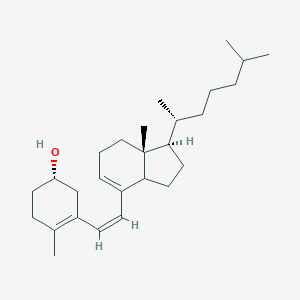

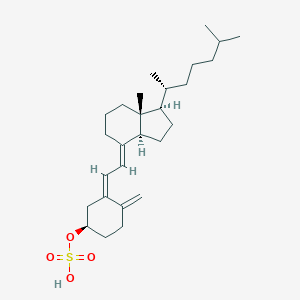

![Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B196362.png)

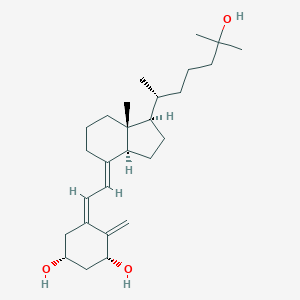

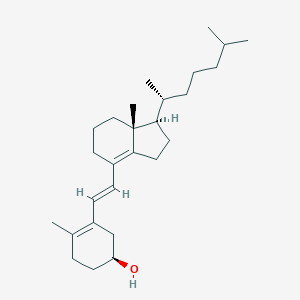

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B196363.png)